molecular formula C23H28N4O B14462737 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- CAS No. 72238-04-1

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl-

Cat. No.: B14462737
CAS No.: 72238-04-1
M. Wt: 376.5 g/mol
InChI Key: JOTXWZGCPJPKOO-UHFFFAOYSA-N
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Description

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- is a heterocyclic organic compound known for its complex structure and significant applications in various scientific fields This compound is characterized by its pyrido[4,3-b]carbazole core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrido[4,3-b]carbazole Core: This is achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Diethylamino Propyl Group: This step involves nucleophilic substitution reactions where the diethylamino propyl group is introduced.

    Methylation: The final step involves the methylation of the compound to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell growth or its antimicrobial action.

Comparison with Similar Compounds

Similar Compounds

  • 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
  • 6H-Pyrido[4,3-b]carbazol-9-ol, 1,5-dimethyl-, hydrobromide

Uniqueness

Compared to similar compounds, 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the diethylamino propyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

72238-04-1

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

1-[3-(diethylamino)propylamino]-5-methyl-6H-pyrido[4,3-b]carbazol-9-ol

InChI

InChI=1S/C23H28N4O/c1-4-27(5-2)12-6-10-24-23-20-14-19-18-13-16(28)7-8-21(18)26-22(19)15(3)17(20)9-11-25-23/h7-9,11,13-14,26,28H,4-6,10,12H2,1-3H3,(H,24,25)

InChI Key

JOTXWZGCPJPKOO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)O)C

Origin of Product

United States

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